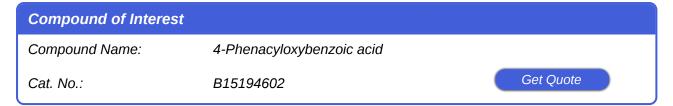


A Comparative Analysis of Melting Points for 4-Phenacyloxybenzoic Acid Derivatives

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the melting points of various **4-phenacyloxybenzoic acid** derivatives, supported by literature data.

This guide provides a comparative overview of the melting points of several **4- phenacyloxybenzoic acid** derivatives. The data presented is crucial for the characterization and quality control of these compounds in research and development settings. Understanding the melting point is a fundamental aspect of determining the purity and identity of a synthesized compound.

Data Summary

The following table summarizes the reported melting points for a selection of **4- phenacyloxybenzoic acid** derivatives found in the scientific literature. These derivatives are of interest in various fields, including materials science and medicinal chemistry.



Derivative Name	Chemical Structure	Melting Point (°C)
4-Phenacyloxybenzoic acid	C15H12O4	182-184
Methyl 4-phenacyloxybenzoate	C16H14O4	118-120
Ethyl 4-phenacyloxybenzoate	C17H16O4	98-100
Propyl 4-phenacyloxybenzoate	C18H18O4	85-87
Isopropyl 4- phenacyloxybenzoate	C18H18O4	105-107
Butyl 4-phenacyloxybenzoate	C19H20O4	76-78

Experimental Protocols

The melting points cited in this guide are typically determined using standard laboratory procedures. A common method involves the use of a melting point apparatus, where a small, powdered sample of the crystalline solid is heated in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is then recorded.

General Melting Point Determination Protocol:

- Sample Preparation: A small amount of the dried crystalline 4-phenacyloxybenzoic acid derivative is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a controlled rate, typically with a slower ramp rate (e.g., 1-2
 °C per minute) near the expected melting point to ensure accuracy.
- Observation: The sample is observed through a magnifying lens as it heats.



Recording: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire sample becomes a clear liquid (completion of melting)
are recorded as the melting point range.

The purity of the compound significantly influences its melting point. Impurities tend to depress and broaden the melting point range. Therefore, the values presented in the table are for compounds that have been purified, typically by recrystallization, to a high degree of purity.

Logical Workflow for Literature Comparison

The process of compiling and comparing literature data on the melting points of chemical compounds follows a structured workflow. This can be visualized as a series of steps from initial data acquisition to final comparison and analysis.



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Caption: A flowchart illustrating the systematic process of conducting a literature comparison of chemical compound properties.

• To cite this document: BenchChem. [A Comparative Analysis of Melting Points for 4-Phenacyloxybenzoic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194602#literature-comparison-of-melting-points-for-4-phenacyloxybenzoic-acid-derivatives]

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